3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
CAS No.: 1072944-58-1
Cat. No.: VC2812735
Molecular Formula: C8H6Br2N2
Molecular Weight: 289.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072944-58-1 |
|---|---|
| Molecular Formula | C8H6Br2N2 |
| Molecular Weight | 289.95 g/mol |
| IUPAC Name | 3,8-dibromo-6-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3 |
| Standard InChI Key | HWOBYRIEVQZDGR-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=CN=C2C(=C1)Br)Br |
| Canonical SMILES | CC1=CN2C(=CN=C2C(=C1)Br)Br |
Introduction
Physical and Chemical Properties
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is characterized by specific physicochemical properties that define its behavior in chemical reactions and biological systems.
Basic Properties
Table 1 summarizes the key physical and chemical properties of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine:
| Property | Value |
|---|---|
| CAS Number | 1072944-58-1 |
| Molecular Formula | C8H6Br2N2 |
| Molecular Weight | 289.95 g/mol |
| Physical Appearance | Light yellow solid (typically) |
| Standard InChI | InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3 |
| Standard InChIKey | HWOBYRIEVQZDGR-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=CN=C2C(=C1)Br)Br |
| XLogP3 | 3.8 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Spectroscopic Properties
While specific spectroscopic data for 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is limited in the available literature, related imidazo[1,2-a]pyridine compounds demonstrate characteristic spectral patterns. For example, analogous compounds like 6-bromo-3-methylimidazo[1,2-a]pyridine typically show characteristic peaks in 1H NMR spectra for the methyl protons and aromatic protons of the heterocyclic system .
Synthesis Methodologies
General Synthetic Approaches for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines, including brominated derivatives, typically employs several established methodologies:
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Condensation Reactions: The traditional synthesis involves the reaction of 2-aminopyridines with α-haloketones . This procedure was initially reported by Tschitschibabin and has been optimized over the years to improve yields and reaction conditions .
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Multicomponent Reactions: Modern approaches utilize multicomponent reactions that allow for the one-pot synthesis of imidazo[1,2-a]pyridines with diverse substitution patterns .
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Metal-Catalyzed Reactions: Various transition metal catalysts facilitate the formation of the imidazo[1,2-a]pyridine ring system with specific functionalization patterns .
Specific Synthesis of Brominated Derivatives
The synthesis of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine specifically involves halogenation of the imidazo[1,2-a]pyridine core structure. This typically requires:
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Initial formation of the 6-methylimidazo[1,2-a]pyridine core structure
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Regioselective bromination at the 3 and 8 positions using appropriate brominating reagents
Comparative studies with related compounds like 6-bromo-3-methylimidazo[1,2-a]pyridine, 3-bromo-6-methylimidazo[1,2-a]pyridine, and 2,8-dibromo-6-methylimidazo[1,2-a]pyridine provide insights into the synthetic strategies and reaction conditions for achieving the desired bromine substitution pattern .
Chemical Reactivity
General Reactivity Patterns
The reactivity of 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine is largely determined by the presence of the two bromine atoms, which serve as excellent leaving groups for various coupling reactions:
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Cross-Coupling Reactions: The bromine atoms facilitate Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling further functionalization .
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Nucleophilic Substitution: The brominated positions can undergo nucleophilic aromatic substitution with various nucleophiles.
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Metalation Reactions: Selective metal-halogen exchange can be achieved at the brominated positions, allowing for regioselective functionalization.
Position-Specific Reactivity
The reactivity of the bromine atoms at positions 3 and 8 may differ based on the electronic properties of the heterocyclic system. Typically, the bromine at position 3 demonstrates higher reactivity in coupling reactions compared to position 8, allowing for selective functionalization strategies .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications and Biological Activities
Synthetic Applications
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine serves as a valuable synthetic intermediate in several contexts:
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Building Block: Functions as a precursor for the synthesis of more complex imidazo[1,2-a]pyridine derivatives with potential biological activities .
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Chemical Library Development: Used in the preparation of diverse compound libraries for drug discovery programs.
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Structure-Activity Relationship Studies: The systematic replacement of bromine atoms allows for structure-activity relationship studies to optimize biological activity.
Current Research and Future Perspectives
Current research involving brominated imidazo[1,2-a]pyridines focuses on several aspects:
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Synthetic Methodology Development: Continued refinement of synthetic routes to improve efficiency, selectivity, and environmental impact.
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Medical Applications: Investigation of the potential therapeutic applications in cancer treatment, particularly as PI3K inhibitors and for targeting glioblastoma multiforme .
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Structure Optimization: Modification of the core structure to enhance specific biological activities and improve pharmacokinetic properties.
Future research directions may include:
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Development of more selective synthetic methods for regiospecific functionalization
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Exploration of the compound's potential in materials science applications
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Investigation of novel biological targets for imidazo[1,2-a]pyridine-based drug candidates
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